1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles It features a fluorobenzyl group attached to a pyrazole ring, which is further substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction of the pyrazole with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorobenzyl group may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorobenzyl)-1H-pyrazol-3-amine
- 1-(4-fluorobenzyl)-4-methyl-1H-indazole-3-carboxamide
Uniqueness
1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine is unique due to the presence of both the fluorobenzyl and methyl groups, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure includes a fluorobenzyl substituent, which significantly influences its biological activity. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H12FN3
- Molecular Weight : 201.23 g/mol
The presence of the fluorine atom in the structure enhances the compound's reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom increases binding affinity and selectivity towards these targets, which can modulate various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, which is crucial for its therapeutic applications.
- Receptor Binding : It may act on specific receptors, influencing cellular signaling pathways that are relevant in disease contexts.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antiviral Properties
Some derivatives have shown effectiveness against viral infections, suggesting potential use in antiviral therapies.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies revealed significant inhibition percentages compared to standard anti-inflammatory drugs .
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
A study investigated the enzyme inhibition capabilities of this compound. The results indicated that the compound effectively inhibited specific kinases involved in cancer progression, showcasing its potential as an anticancer agent.
In biochemical assays, related compounds from the pyrazole class were found to inhibit Aurora-A kinase with IC50 values in the low micromolar range, highlighting the importance of structural modifications in enhancing biological activity .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step processes that include the formation of the pyrazole ring followed by substitution reactions to introduce the fluorobenzyl group. Structural modifications can lead to enhanced biological profiles, making this compound a versatile scaffold for drug development.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8-6-15(14-11(8)13)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPBTYZMMMBFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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